![molecular formula C10H14N2 B056575 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine CAS No. 107393-73-7](/img/structure/B56575.png)
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Overview
Description
“2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine” is a chemical compound with the molecular formula C10H14N2 .
Synthesis Analysis
There are several methods to synthesize this compound. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Molecular Structure Analysis
The molecular structure of “2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine” is determined by its molecular formula C10H14N2 . More detailed structural analysis can be obtained through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine” can vary depending on the conditions and the presence of other reagents. For example, it has been used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine” can be inferred from its molecular structure. It has a molecular weight of 162.232 Da . More specific properties such as melting point, boiling point, and solubility would require experimental determination .Scientific Research Applications
Neurological Disorder Research
The compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
Anticonvulsant Activities
A series of novel 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities by the maximal electroshock (MES) test .
Neurotoxicity Evaluation
The compound’s neurotoxicity was evaluated by the rotarod neurotoxicity test .
Receptor Occupancy Studies
The compound has utility for receptor occupancy studies .
Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors
The compound has been used in the discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors .
Synthesis of Derivatives
The compound has been used in the synthesis of a series of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones derivatives .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its target, the GluN2B subunits of NMDAR, in a specific and selective manner
Pharmacokinetics
A study has shown that a radiofluorinated congener of the compound, [18f]pf-nb1, was developed for positron emission tomography (pet) imaging . This suggests that the compound may have suitable pharmacokinetic properties for in vivo applications.
Result of Action
It is known that [18f]pf-nb1 binding was selective to glun2b-rich forebrain regions and was specifically blocked by the glun2b antagonist, cp-101,606, in a dose-dependent manner with no brain radiometabolites .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
CAS RN |
107393-73-7 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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